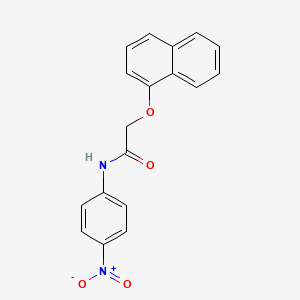

2-(naphthalen-1-yloxy)-N-(4-nitrophenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Typically, a compound description includes its IUPAC name, common names, and structural formula. The compound’s role or use in industry or research is also often included.

Synthesis Analysis

This involves detailing the methods and reagents used in the compound’s synthesis. It may also include yield percentages and reaction conditions such as temperature and pH.Molecular Structure Analysis

This involves the use of spectroscopic methods (like NMR, IR, MS) to determine the compound’s structure, including the arrangement of atoms and the nature of chemical bonds.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This could include substitution reactions, addition reactions, or redox reactions, among others.Physical And Chemical Properties Analysis

This includes the compound’s melting point, boiling point, solubility, density, molar mass, and other physical properties. Chemical properties might include reactivity, acidity or basicity, and stability.Scientific Research Applications

Anti-Parkinson's Activity

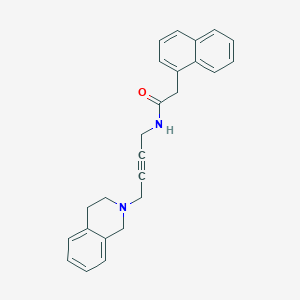

A study conducted by Gomathy et al. (2012) synthesized novel derivatives of 2-(naphthalen-1-yl)-N-[2-substituted (4-oxothiazolidin-3-yl)] acetamide and evaluated their anti-Parkinson's activity. The derivatives exhibited potent free radical scavenging activity, with specific compounds showing significant anti-Parkinson's activity in an in vivo rat model. This suggests potential therapeutic applications in Parkinson's disease treatment (Gomathy, Antony, Elango, Singh, & Gowramma, 2012).

Photophysical Characterization for OLEDs

Research by García-López et al. (2014) focused on the synthesis and photophysical characterization of organotin compounds derived from Schiff bases, including those related to 2-(naphthalen-1-yloxy)-N-(4-nitrophenyl)acetamide, for applications in organic light-emitting diodes (OLEDs). The study highlights the potential of these compounds in the development of OLED technology, showcasing their electroluminescence properties (García-López, Muñoz-Flores, Jiménez‐Pérez, Moggio, Arias, Chan-Navarro, & Santillán, 2014).

Anti-HIV Drug Potential

Oftadeh, Mahani, and Hamadanian (2013) conducted a density functional theory (DFT) study on acetamide derivatives, including structures akin to 2-(naphthalen-1-yloxy)-N-(4-nitrophenyl)acetamide, to explore their local molecular properties as anti-HIV drugs. The study indicates that certain acetamide derivatives might exhibit potent anti-HIV activity, suggesting their potential in anti-HIV drug development (Oftadeh, Mahani, & Hamadanian, 2013).

Anti-Angiogenic Activity

A novel hydroxamic acid-based inhibitor of aminopeptidase N, N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide, was identified for its potent anti-angiogenic activity. This compound inhibited APN activity and the basic fibroblast growth-factor-induced invasion of bovine aortic endothelial cells, suggesting a potential application in cancer treatment by inhibiting angiogenesis (Lee, Shim, Jung, Seung-Taek Lee, & Kwon, 2005).

Safety And Hazards

This section includes information on the compound’s toxicity, flammability, environmental impact, and safe handling practices.

Future Directions

This could include potential applications of the compound, areas of research interest, and unanswered questions about its properties or reactions.

Please note that not all compounds will have information available in all these categories, especially if they are not widely studied. For a specific compound analysis, you may need to consult a variety of sources, including academic articles, patents, safety datasheets, and chemical databases. If you have access to a university library, they can often provide you with these resources. Alternatively, there are online databases like PubChem, ChemSpider, and others that provide a wealth of information on many compounds. Please remember to always handle chemicals safely and responsibly.

properties

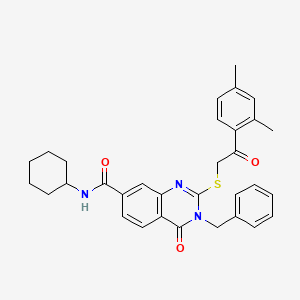

IUPAC Name |

2-naphthalen-1-yloxy-N-(4-nitrophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O4/c21-18(19-14-8-10-15(11-9-14)20(22)23)12-24-17-7-3-5-13-4-1-2-6-16(13)17/h1-11H,12H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSJMVNABICPWHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(naphthalen-1-yloxy)-N-(4-nitrophenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2717978.png)

![6-Cyclopropyl-2-({1-[3-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2717981.png)

![2-[[1-(2-Nitrophenyl)sulfonylpiperidin-3-yl]amino]ethanol](/img/structure/B2717984.png)

![3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-nitrophenyl)propanamide](/img/structure/B2717988.png)

![1-(benzo[d]thiazol-2-yl)-N-(5-methylisoxazol-3-yl)azetidine-3-carboxamide](/img/structure/B2717989.png)

![3-butyl-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2717990.png)

![2-chloro-N-[3-(2,4-dimethylphenyl)propyl]pyridine-3-carboxamide](/img/structure/B2717999.png)

![N-[(4-bromophenyl)methyl]-5-fluoro-3-methylpyridine-2-carboxamide](/img/structure/B2718001.png)